2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline
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Overview
Description
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine-1-carbonyl group and a morpholin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .
Scientific Research Applications
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline include other quinoline derivatives and compounds containing pyrrolidine or morpholine groups. Examples include:
- 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline
- 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural configuration. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
pyrrolidin-1-yl-(4-quinolin-2-ylmorpholin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-9-3-4-10-20)16-13-21(11-12-23-16)17-8-7-14-5-1-2-6-15(14)19-17/h1-2,5-8,16H,3-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIULJCGJMGVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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